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Compound of Interest

Compound Name: Cholesterol-PEG-MAL (MW 2000)

Cat. No.: B15575845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of Cholesterol-

Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000) into micelles. This

amphiphilic polymer is of significant interest in the field of drug delivery due to its

biocompatibility, ability to encapsulate hydrophobic drugs, and the presence of a reactive

maleimide group for targeted ligand conjugation. This document details the synthesis,

characterization, and potential applications of these micelles, offering detailed experimental

protocols and representative data for researchers in the field.

Introduction to Cholesterol-PEG-MAL 2000 Micelles
Cholesterol-PEG-MAL 2000 is a block copolymer consisting of a hydrophobic cholesterol

anchor and a hydrophilic polyethylene glycol (PEG) chain with a molecular weight of 2000 Da,

terminating in a maleimide functional group. In aqueous solutions, these polymer chains

spontaneously self-assemble into core-shell micellar structures. The hydrophobic cholesterol

moieties form the core of the micelle, creating a favorable environment for the encapsulation of

poorly water-soluble drugs. The hydrophilic PEG chains form the outer corona, providing a

steric barrier that can reduce opsonization and clearance by the reticuloendothelial system,

thereby prolonging circulation time in vivo.

The terminal maleimide group is a key feature of this polymer, allowing for the covalent

conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting

ligands, to the micelle surface. This enables the development of targeted drug delivery systems
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that can selectively accumulate at the site of action, enhancing therapeutic efficacy and

reducing off-target side effects.

Physicochemical Characterization of Micelles
The successful formation and characterization of Cholesterol-PEG-MAL 2000 micelles are

crucial for their application in drug delivery. Key parameters include their size, surface charge,

and stability. The following tables summarize representative quantitative data for cholesterol-

PEG based micelles.

Table 1: Physicochemical Properties of Cholesterol-PEG 2000 Micelles

Parameter
Representative
Value

Method of
Determination

Reference

Critical Micelle

Concentration (CMC)
~9.1 x 10⁻⁷ M

Pyrene Fluorescence

Assay
[1]

Hydrodynamic

Diameter
20 - 30 nm

Dynamic Light

Scattering (DLS)
[2]

Zeta Potential Approx. -10 mV
Electrophoretic Light

Scattering (ELS)
[3]

Note: The CMC value is for a similar bioreducible cholesterol-PEG conjugate and serves as an

estimate.

Table 2: Drug Loading and Encapsulation Efficiency

Model Drug
Drug Loading
Content (%)

Encapsulation
Efficiency (%)

Micelle System Reference

Curcumin Not Specified 97.2 - 98.6%
Cholesterol-

PEG-Vitamin E
[4]

Doxorubicin High Not Specified
pH-sensitive

Cholesterol-PEG
[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/2073-4360/7/11/1511
https://www.mdpi.com/1999-4923/17/1/1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3926205/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7570546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4211906/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These values are for cholesterol-containing PEG-based micelles and are representative

of the potential of such systems.

Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of

Cholesterol-PEG-MAL 2000 micelles.

Micelle Preparation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing drug-loaded micelles.[6][7]

[8]

Materials:

Cholesterol-PEG-MAL 2000

Hydrophobic drug (e.g., Doxorubicin, Curcumin)

Organic solvent (e.g., chloroform, methanol, or a mixture)

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

Round-bottom flask

Rotary evaporator

Water bath sonicator or extruder

Procedure:

Dissolution: Dissolve a known amount of Cholesterol-PEG-MAL 2000 and the hydrophobic

drug in an appropriate organic solvent in a round-bottom flask. The ratio of polymer to drug

should be optimized for the specific application.

Film Formation: Remove the organic solvent using a rotary evaporator under reduced

pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
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Drying: Further dry the film under vacuum for at least 2-3 hours to remove any residual

solvent.

Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS at 60°C). The

volume of the buffer will determine the final concentration of the micelles.

Micelle Formation: Agitate the flask by vortexing or sonication in a water bath sonicator until

the lipid film is fully dispersed and a clear or slightly opalescent micellar solution is formed.

Sizing (Optional): For a more uniform size distribution, the micelle solution can be extruded

through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of amphiphilic molecules and can be determined using a

fluorescence-based assay with pyrene as a hydrophobic probe.[9][10][11][12]

Materials:

Cholesterol-PEG-MAL 2000 micelle solution

Pyrene stock solution in acetone

Aqueous buffer (e.g., PBS)

Fluorometer

Procedure:

Sample Preparation: Prepare a series of Cholesterol-PEG-MAL 2000 solutions in the

aqueous buffer with concentrations ranging from well below to well above the expected

CMC.

Pyrene Addition: Add a small aliquot of the pyrene stock solution to each polymer solution.

The final concentration of pyrene should be very low (e.g., 0.1-0.2 µM).

Equilibration: Allow the solutions to equilibrate overnight in the dark to ensure the partitioning

of pyrene into the micellar cores.
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Fluorescence Measurement: Measure the fluorescence emission spectra of pyrene in each

sample (excitation at ~335 nm).

Data Analysis: Plot the ratio of the fluorescence intensity of the first vibronic peak (I₁) to the

third vibronic peak (I₃) against the logarithm of the polymer concentration. The CMC is

determined from the inflection point of the resulting sigmoidal curve.

Particle Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are standard

techniques for measuring the hydrodynamic diameter and surface charge of micelles.[2][3]

Materials:

Cholesterol-PEG-MAL 2000 micelle solution

DLS/ELS instrument (e.g., Malvern Zetasizer)

Cuvettes

Procedure:

Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for

hydration to an appropriate concentration for measurement.

DLS Measurement: Place the diluted sample in a cuvette and measure the hydrodynamic

diameter using the DLS instrument. The Polydispersity Index (PDI) will also be determined,

indicating the width of the size distribution.

Zeta Potential Measurement: For zeta potential measurement, use a specific folded capillary

cell. The instrument will apply an electric field and measure the electrophoretic mobility of the

micelles to calculate the zeta potential.

Data Analysis: The instrument software will provide the average particle size, PDI, and zeta

potential values.
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Morphological Characterization by Transmission
Electron Microscopy (TEM)
TEM provides direct visualization of the micelle morphology.[2][13]

Materials:

Cholesterol-PEG-MAL 2000 micelle solution

TEM grid (e.g., carbon-coated copper grid)

Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)

Filter paper

Procedure:

Grid Preparation: Place a drop of the micelle solution onto a TEM grid.

Staining: After a few minutes, wick away the excess solution with a piece of filter paper.

Negative Staining: Add a drop of the negative staining agent to the grid and allow it to sit for

a minute.

Drying: Wick away the excess staining solution and allow the grid to air dry completely.

Imaging: Observe the sample under a transmission electron microscope.

Functionalization and Cellular Interaction
The maleimide group on the surface of Cholesterol-PEG-MAL 2000 micelles allows for their

functionalization with thiol-containing ligands, enabling targeted drug delivery. The interaction of

these functionalized micelles with cells is a critical aspect of their therapeutic application.

Thiol-Maleimide Conjugation
The reaction between a maleimide and a thiol group is a highly efficient and specific Michael

addition reaction that forms a stable thioether bond. This reaction is typically carried out at a pH
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between 6.5 and 7.5.[14]

Thiol-Maleimide Conjugation

Cholesterol-PEG-MAL Micelle

Functionalized Micelle
+

Thiol-containing Ligand
(e.g., Peptide, Antibody) pH 6.5-7.5

Click to download full resolution via product page

Caption: Thiol-Maleimide Conjugation Workflow.

Cellular Uptake Pathway
The cellular uptake of maleimide-modified nanoparticles can be enhanced through interactions

with thiols present on the cell surface. This thiol-mediated transport may involve both energy-

dependent and energy-independent pathways, potentially bypassing conventional endocytic

routes.[15]
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Thiol-Mediated Cellular Uptake
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Caption: Thiol-Mediated Cellular Uptake Pathway.

Conclusion
Cholesterol-PEG-MAL 2000 micelles represent a versatile and promising platform for the

delivery of hydrophobic drugs. Their self-assembly into stable, core-shell structures, combined

with the potential for surface functionalization via the maleimide group, allows for the

development of advanced, targeted drug delivery systems. The experimental protocols and

characterization data provided in this guide offer a solid foundation for researchers and drug

development professionals to explore the full potential of this innovative nanotechnology.

Further research into the specific intracellular fate and therapeutic efficacy of drug-loaded,

targeted Cholesterol-PEG-MAL 2000 micelles will be crucial for their translation into clinical

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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